molecular formula C19H22N2O2S B2925759 ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 337500-97-7

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B2925759
CAS No.: 337500-97-7
M. Wt: 342.46
InChI Key: QDQHNCRJHYQKCD-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Scientific Research Applications

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Preparation Methods

The synthesis of ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves a multicomponent condensation reaction. The process typically includes the following steps :

    Condensation of Malononitrile and Hydrogen Sulfide: Malononitrile reacts with hydrogen sulfide in the presence of a base such as triethylamine to form cyanothioacetamide.

    Knoevenagel Condensation: Cyanothioacetamide undergoes Knoevenagel condensation with aldehydes to form alkenes.

    Stork Alkylation: The resulting alkenes are then involved in Stork alkylation with an enamine, such as 1-(cyclopent-1-en-1-yl)pyrrolidine.

    Cyclotransamination: The adducts formed undergo intramolecular cyclotransamination to produce salts containing the target bicyclic cyclopenta[b]pyridine structure.

    Alkylation and Aromatization: The addition of alkylating agents, such as 1,2-dibromoethane or benzyl chloride, leads to the production of thioesters, which are then aromatized to form the final product.

Chemical Reactions Analysis

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols .

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s cyano and ester groups allow it to form strong interactions with enzymes and receptors, modulating their activity. For example, its derivatives can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer unique reactivity and biological properties.

Properties

IUPAC Name

ethyl 2-[(3-cyano-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-23-17(22)12-24-19-15(11-20)18(13-7-4-3-5-8-13)14-9-6-10-16(14)21-19/h3-4,13H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQHNCRJHYQKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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